Enhanced Hydrophobicity and Steric Bulk
In a systematic study of amphipathic Ac-(XKXE)2-NH2 peptides, substitution of the hydrophobic residue X with L-4,4'-biphenylalanine (Bip) increased the calculated van der Waals volume to 241 ų compared to 189 ų for L-phenylalanine (Phe), and elevated the octanol-water partition coefficient (π) to 3.82 versus 2.44 for Phe [1]. This 27.5% increase in van der Waals volume and 56.6% increase in π value correlated with markedly enhanced β-sheet self-assembly propensity, confirming that Bip occupies substantially greater hydrophobic surface area than its natural counterpart [1].
| Evidence Dimension | Hydrophobicity and Steric Volume |
|---|---|
| Target Compound Data | Van der Waals volume: 241 ų; Octanol-water partition coefficient (π): 3.82 |
| Comparator Or Baseline | L-Phenylalanine: Van der Waals volume: 189 ų; Octanol-water partition coefficient (π): 2.44 |
| Quantified Difference | Van der Waals volume: +27.5% (52 ų increase); π: +56.6% |
| Conditions | Calculated using standard molecular modeling parameters for free amino acids |
Why This Matters
This quantitative increase in hydrophobicity and steric bulk directly impacts peptide secondary structure stability, membrane permeability, and self-assembly behavior, making Bip the preferred choice over Phe when enhanced hydrophobic interactions are required.
- [1] PMC. Capacity for increased surface area in the hydrophobic core of β-sheet peptide bilayer nanoribbons. 2021. Figure 2. View Source
